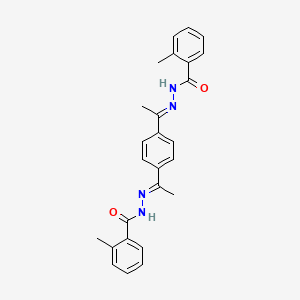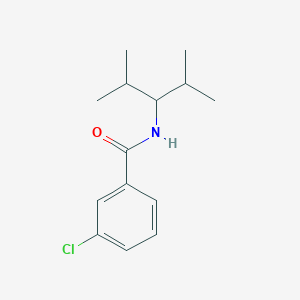
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide, also known as MBS, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains a benzothiadiazole core structure and a methoxyphenyl group. MBS is widely used in various scientific research fields, including chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide is related to its unique structure. N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide contains a benzothiadiazole core structure, which is known to have a high electron affinity. This property allows N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide to act as an electron acceptor in various reactions. N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide can also act as a fluorescence quencher due to its ability to accept electrons from excited fluorophores. In addition, N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide can act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitters. In addition, N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a high yield. N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide is also stable under various experimental conditions, making it suitable for various applications. However, N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide also has some limitations. It is a relatively new compound, and its properties and applications are still being explored. In addition, N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide may have some toxicity, which needs to be further investigated.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide. One potential direction is to explore its applications as a fluorescent probe for the detection of various biomolecules. Another potential direction is to investigate its potential as a photosensitizer for photodynamic therapy. In addition, further research is needed to explore its potential as an inhibitor of various enzymes and its antioxidant and anti-inflammatory properties. Finally, more studies are needed to investigate the toxicity of N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide and its potential side effects.
Conclusion
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. It has been used as a fluorescent probe, a photosensitizer, and an inhibitor of various enzymes. N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has also been shown to have antioxidant and anti-inflammatory properties. Although N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has several advantages for lab experiments, it also has some limitations, and further research is needed to explore its potential applications and toxicity.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide involves the reaction between 4-methoxyaniline and 2,1,3-benzothiadiazole-5-sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide. The yield of N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various biomolecules, such as proteins, nucleic acids, and carbohydrates. N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has also been used as a photosensitizer for photodynamic therapy, which is a promising treatment for cancer. In addition, N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been used as an inhibitor of various enzymes, such as carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c1-19-10-4-2-9(3-5-10)16-21(17,18)11-6-7-12-13(8-11)15-20-14-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHRNVGZTFVCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)



![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)
![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)



